
2-Ethylidene-1,3-oxazolidine-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylidene-1,3-oxazolidine-3-carbonyl chloride is a heterocyclic compound with a five-membered ring structure containing both nitrogen and oxygen atoms. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylidene-1,3-oxazolidine-3-carbonyl chloride typically involves the reaction of 1,2-amino alcohols with carbonyl compounds. One common method is the reaction of ethanolamine with aryl nitriles in the presence of a ruthenium(II) catalyst under neat conditions . Another approach involves the use of aliphatic aldehydes with non-stabilized azomethine ylides to form oxazolidines .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yields and purity. The use of chiral magnesium phosphate catalysts has been reported to achieve high enantioselectivity in the synthesis of oxazolidines .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethylidene-1,3-oxazolidine-3-carbonyl chloride undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl chloride group.
Common Reagents and Conditions
Oxidation: Tert-butyl hydroperoxide, tetrabutylammonium iodide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidines, which can be further functionalized for use in pharmaceuticals and other applications.
Wissenschaftliche Forschungsanwendungen
2-Ethylidene-1,3-oxazolidine-3-carbonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Ethylidene-1,3-oxazolidine-3-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The compound’s carbonyl chloride group is highly reactive, allowing it to form covalent bonds with a wide range of molecular targets. This reactivity is exploited in the synthesis of complex molecules and in the modification of biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Oxazolidin-2-one: Known for its antibacterial activity and use in pharmaceuticals.
Oxazolidinones: A class of compounds with significant biological activity, including linezolid and tedizolid.
Uniqueness
2-Ethylidene-1,3-oxazolidine-3-carbonyl chloride is unique due to its specific reactivity profile and the presence of both an ethylidene group and a carbonyl chloride group. This combination of functional groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
36190-13-3 |
|---|---|
Molekularformel |
C6H8ClNO2 |
Molekulargewicht |
161.58 g/mol |
IUPAC-Name |
2-ethylidene-1,3-oxazolidine-3-carbonyl chloride |
InChI |
InChI=1S/C6H8ClNO2/c1-2-5-8(6(7)9)3-4-10-5/h2H,3-4H2,1H3 |
InChI-Schlüssel |
IFJPVVJFTGOFQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C1N(CCO1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


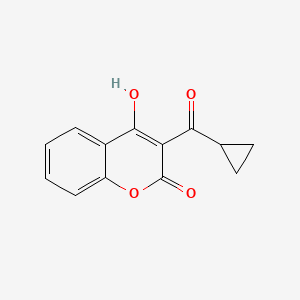
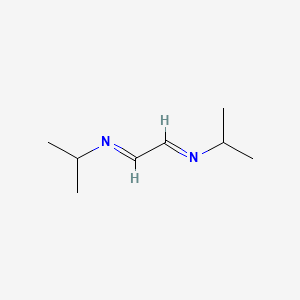
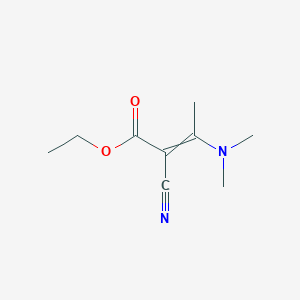
![Methyl 3-[(E)-phenyldiazenyl]prop-2-enoate](/img/structure/B14685494.png)
![3-(Butoxycarbonyl)-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14685500.png)
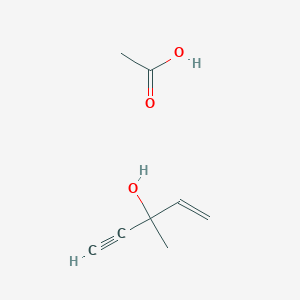
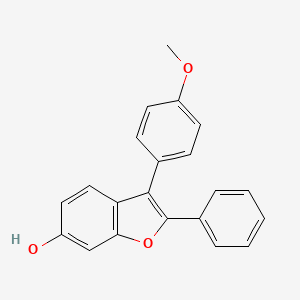

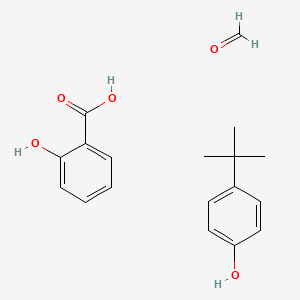

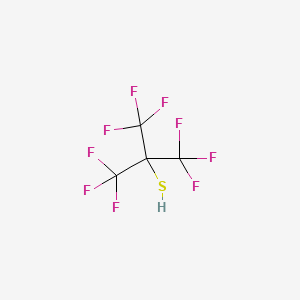
![1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]-](/img/structure/B14685546.png)
![5-[(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685549.png)
![s-Triazine, 2-[(o-methoxyphenyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14685552.png)
